BenchChemオンラインストアへようこそ!

Quarfloxin, (R)-

G-quadruplex rDNA Nucleolin

(R)-Quarfloxin (CX-3543) is a first-in-class fluoroquinolone that disrupts nucleolin–rDNA G4 complexes (Ki 0.15–1.0 µM), validated in Phase II neuroendocrine trials. Its mechanism is distinct from CX-5461, showing weaker DNA damage signatures and a unique transcriptional dysregulation profile—making generic substitution a critical failure point. Essential for dissecting rRNA biogenesis, G4 biology, and antimalarial repositioning. Order the characterized (R)-enantiomer to ensure target engagement and avoid off-target effects inherent in other fluoroquinolones.

Molecular Formula C35H33FN6O3
Molecular Weight 604.7 g/mol
CAS No. 783361-78-4
Cat. No. B11936008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuarfloxin, (R)-
CAS783361-78-4
Molecular FormulaC35H33FN6O3
Molecular Weight604.7 g/mol
Structural Identifiers
SMILESCN1CCCC1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CCC(C7)C8=NC=CN=C8)F)C2=O
InChIInChI=1S/C35H33FN6O3/c1-40-13-4-7-24(40)8-10-39-35(44)26-20-42-29-15-21-5-2-3-6-22(21)16-30(29)45-34-31(42)25(33(26)43)17-27(36)32(34)41-14-9-23(19-41)28-18-37-11-12-38-28/h2-3,5-6,11-12,15-18,20,23-24H,4,7-10,13-14,19H2,1H3,(H,39,44)/t23-,24+/m1/s1
InChIKeyWOQIDNWTQOYDLF-RPWUZVMVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quarfloxin (R)- (CAS: 783361-78-4) Overview: A First-in-Class G-Quadruplex Targeting Fluoroquinolone Derivative


Quarfloxin, (R)- (also designated CX-3543) is a fluoroquinolone derivative rationally designed to target and stabilize G-quadruplex (G4) DNA structures [1]. Its primary mechanism of action involves the disruption of the nucleolin protein's interaction with G4 structures in ribosomal DNA (rDNA), a critical step in rRNA biogenesis that is often dysregulated in cancer cells [2]. This disruption leads to the redistribution of nucleolin from the nucleolus, inhibition of RNA Polymerase I elongation, and subsequent apoptotic death in malignant cells [3]. As a first-in-class clinical candidate, Quarfloxin has advanced to Phase II clinical trials for neuroendocrine and carcinoid tumors, demonstrating its unique therapeutic potential [4].

Why Generic Substitution Fails: The Specific Differentiation of (R)-Quarfloxin


Despite belonging to the fluoroquinolone class, (R)-Quarfloxin's activity cannot be interchanged with other fluoroquinolones or G4 ligands due to its unique, dual-targeting mechanism and distinct pharmacological profile. Unlike antibiotics like ciprofloxacin, Quarfloxin lacks significant antibacterial activity and instead targets a specific protein-DNA interaction in the nucleolus [1]. Furthermore, compared to its close analog CX-5461 (Pidnarulex), Quarfloxin exhibits a different primary mechanism, showing weaker DNA damage signatures and a distinct transcriptional dysregulation profile, indicating a different mode of action [2]. Generic substitution would therefore not only fail to replicate the intended biological effect but could also introduce off-target effects and safety concerns, underscoring the necessity for the specific, characterized (R)-enantiomer for research and therapeutic applications.

Quantitative Evidence for the Selection of (R)-Quarfloxin: A Comparative Analysis


Direct Target Engagement: Nucleolin Displacement from rDNA G-Quadruplexes

Quarfloxin directly disrupts the interaction between nucleolin and rDNA G-quadruplexes with a Ki in the sub-micromolar range. In a biochemical assay, it demonstrated a Ki of 0.15 to 1.0 µM for this specific disruption [1]. In contrast, the closely related compound CX-5461 (Pidnarulex) has been reported to primarily act as a Topoisomerase II poison at transcribed regions containing G4s, rather than directly displacing nucleolin [2].

G-quadruplex rDNA Nucleolin

Differential DNA Damage Profile vs. CX-5461 in a Malaria Model

In a study comparing the effects on the malaria parasite P. falciparum, Quarfloxin and CX-5461 exhibited distinct DNA damage signatures. CX-5461 induced clear DNA damaging activity, as reported in human cells, while Quarfloxin caused weaker signatures of DNA damage [1]. Furthermore, the genes transcriptionally dysregulated by the two compounds were largely different, indicating divergent modes of action [1]. Notably, in this same study, Quarfloxin was more potent than CX-5461 in cellulo against the parasite [1].

DNA damage CX-5461 Plasmodium falciparum

Potent Antimalarial Activity with Nanomolar Potency

In the context of drug repositioning for malaria, Quarfloxin demonstrates potent, fast-acting activity against blood-stage P. falciparum parasites. It kills parasites at all developmental stages with nanomolar potency [1]. Furthermore, Quarfloxin was shown to be more potent than its close analog CX-5461 in cellulo, and could prevent the establishment of blood-stage malaria in vivo in a murine model [1].

Antimalarial Plasmodium falciparum Drug repositioning

Clinical Trial Advancement in Carcinoid/Neuroendocrine Tumors

Quarfloxin is one of the few G-quadruplex targeting agents to have advanced to Phase II clinical trials. Specifically, it has been evaluated in a Phase II trial for patients with carcinoid/neuroendocrine tumors (C/NET) [1]. While other G4 ligands like BRACO-19 and various naphthalene diimide derivatives have shown preclinical activity, they have not progressed as far clinically [2]. For instance, BRACO-19 was reported to have an IC50 of 28 µM in B16 melanoma cells, whereas Quarfloxin's IC50 in various melanoma cell lines was >1 µM, but it has reached Phase II for a different indication [2].

Clinical trial Neuroendocrine tumor Phase II

Enantiomeric Purity and Structural Confirmation

The (R)-enantiomer of Quarfloxin (CAS: 783361-78-4) is the biologically active form. Its specific stereochemistry is crucial for target engagement. Analytical characterization confirms the compound's identity and purity: it has a molecular weight of 604.7 g/mol, a molecular formula of C35H33FN6O3, and a defined SMILES notation indicating the (R)-stereocenter . In contrast, generic or racemic mixtures may contain the inactive (S)-enantiomer, which could confound experimental results.

Enantiomer Analytical chemistry Quality control

Recommended Research and Industrial Application Scenarios for (R)-Quarfloxin


Elucidating the Role of Nucleolin-rDNA G4 Interactions in Cancer Biology

Researchers investigating the specific role of nucleolin in rRNA biogenesis and cancer cell proliferation can use (R)-Quarfloxin as a chemical probe. Its direct and quantifiable disruption of nucleolin-rDNA G4 complexes (Ki = 0.15 - 1.0 µM) provides a selective tool to dissect this pathway, distinct from general RNA Pol I inhibitors [1].

Comparative Studies of G-Quadruplex Ligands with Divergent DNA Damage Profiles

Scientists exploring the therapeutic window of G4 ligands can use (R)-Quarfloxin as a comparator to CX-5461. Quarfloxin's weaker DNA damage signature and distinct transcriptional effects offer a unique profile for studying G4-mediated mechanisms with potentially reduced genotoxicity [1].

Drug Repositioning Screens for Antimalarial Lead Compounds

Given its nanomolar potency against P. falciparum and in vivo efficacy in a murine model, (R)-Quarfloxin is a prime candidate for drug repositioning efforts aimed at developing novel antimalarial therapies, particularly where G4 structures are implicated in parasite biology [1].

Preclinical Development of Therapies for Neuroendocrine and Carcinoid Tumors

The clinical advancement of (R)-Quarfloxin to Phase II trials for carcinoid/neuroendocrine tumors provides a strong rationale for its use in preclinical models of these cancers. Studies can focus on understanding the determinants of sensitivity and resistance in this specific tumor type [1].

Quote Request

Request a Quote for Quarfloxin, (R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.